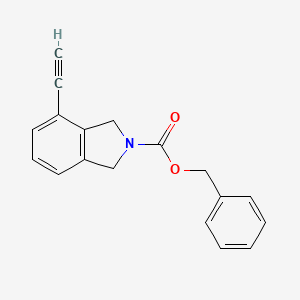
Benzyl 4-ethynylisoindoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-ethynylisoindoline-2-carboxylate is a synthetic organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom of the isoindoline ring and an ethynyl group at the fourth position, making it a unique and versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-ethynylisoindoline-2-carboxylate typically involves the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through the cyclization of ortho-substituted benzylamines with suitable reagents.
Introduction of Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Benzyl Protection: The benzyl group is introduced using benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to ensure high yield and purity. These methods typically use automated systems to control reaction conditions precisely, leading to efficient and scalable production.
化学反应分析
Types of Reactions
Benzyl 4-ethynylisoindoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethynyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted isoindoline derivatives.
科学研究应用
Benzyl 4-ethynylisoindoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of Benzyl 4-ethynylisoindoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in the active site of enzymes, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
Benzyl isoindoline-2-carboxylate: Lacks the ethynyl group, which may result in different biological activities.
Ethynyl isoindoline-2-carboxylate: Lacks the benzyl group, affecting its binding affinity and specificity.
4-Ethynylisoindoline-2-carboxylate: Lacks the benzyl group, leading to different chemical and biological properties.
Uniqueness
Benzyl 4-ethynylisoindoline-2-carboxylate is unique due to the presence of both benzyl and ethynyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
分子式 |
C18H15NO2 |
|---|---|
分子量 |
277.3 g/mol |
IUPAC 名称 |
benzyl 4-ethynyl-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C18H15NO2/c1-2-15-9-6-10-16-11-19(12-17(15)16)18(20)21-13-14-7-4-3-5-8-14/h1,3-10H,11-13H2 |
InChI 键 |
NBVGXLOFQCXBQF-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=CC2=C1CN(C2)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















